molecular formula C16H26ClN3O B1361777 Clodacaine CAS No. 5626-25-5

Clodacaine

Cat. No. B1361777
CAS RN: 5626-25-5
M. Wt: 311.8 g/mol
InChI Key: MLUILGIMZAVBDU-UHFFFAOYSA-N
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Description

Clodacaine is an anesthetic drug that is widely used in medical and dental procedures. It is a member of the amide group of local anesthetics and is commonly used to provide pain relief during surgery and other medical procedures. Clodacaine is also known as lidocaine, and is a synthetic compound that is chemically related to cocaine. Clodacaine is a safe and effective anesthetic that has been used for decades in a variety of medical settings.

Scientific Research Applications

1. Anesthesia and Sedation Research

  • Clove Oil in Anesthesia : Research has examined clove oil, containing eugenol, which is structurally similar to clodacaine, for its effectiveness in anesthesia. For example, a study focused on its use in zebrafish, comparing it with traditional anesthetics like tricaine methanesulfonate. It was found that clove oil could be a suitable alternative for some procedures, highlighting its potential in anesthesia research (Ehrlich et al., 2019).

2. Pharmacological Effects

  • Effects on Blood Collection and Cortisol Levels : A study investigated the impact of clove oil as a euthanasia agent on blood collection efficiency and serum cortisol levels in zebrafish. The findings indicated that clove oil, compared to MS222, allowed for more substantial blood collection and lower cortisol levels, suggesting its utility in pharmacological research (Davis et al., 2015).

3. Toxicity Studies

  • Toxicity in Animal Models : The toxicity of substances structurally related to clodacaine, like eugenol in clove oil, has been studied in various models. For example, research involving the toxicity of clove oil in Drosophila melanogaster showed significant toxic effects, demonstrating the importance of understanding the toxicity profiles of these compounds in different organisms (de Lacerda Neto et al., 2021).

4. Alternative Medicine Research

  • Use in Traditional Medicine : Clove oil, which contains eugenol, a compound related to clodacaine, is often used in traditional medicine. Its applications in various health conditions, including respiratory ailments, have been a subject of research, reflecting the significance of traditional medicine in contemporary healthcare practices (Claeson et al., 2000).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(diethylamino)ethyl-ethylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClN3O/c1-4-19(5-2)11-12-20(6-3)13-16(21)18-15-10-8-7-9-14(15)17/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUILGIMZAVBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204808
Record name Clodacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clodacaine

CAS RN

5626-25-5
Record name Clodacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodacaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clodacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLODACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H743H7R6YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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